3-(3-methylthiophen-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Description
The compound 3-(3-methylthiophen-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one features a propan-1-one backbone substituted with a 3-methylthiophen-2-yl group and a 3-(1,3-thiazol-2-yloxy)azetidin-1-yl moiety. This hybrid structure combines aromatic heterocycles (thiophene and thiazole) with a strained azetidine ring, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-10-4-6-19-12(10)2-3-13(17)16-8-11(9-16)18-14-15-5-7-20-14/h4-7,11H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNMKLJJGQGNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methylthiophen-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, supported by research findings and data tables.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the Knoevenagel reaction, which combines 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of piperidine. The resulting product undergoes purification to yield the target compound. The crystal structure analysis reveals a planar configuration with significant intermolecular hydrogen bonding interactions that stabilize the molecular structure .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial , anti-inflammatory , and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiophene exhibit notable antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed through its action on cyclooxygenase enzymes (COX-1 and COX-2). Inhibition assays showed that the compound significantly reduces prostaglandin synthesis, indicating its potential as an anti-inflammatory agent. The results were benchmarked against aspirin as a positive control .
Anticancer Activity
The anticancer properties of this compound have been investigated in several cancer cell lines. Preliminary studies indicate that it induces apoptosis in cancer cells through the modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was quantified using MTT assays, showing a dose-dependent response across different cancer types .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds with structural similarities:
- Thiazole Derivatives : A study on thiazole derivatives indicated significant cytotoxic effects in breast cancer cells, with IC50 values ranging from 10 to 50 µM .
- Thiophene Compounds : Research on thiophene-based compounds revealed potent antibacterial activity against Staphylococcus aureus, with MIC values as low as 5 µg/mL .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Propan-1-one Derivatives
(a) 3-Chloro-1-(thiophen-2-yl)propan-1-one
- Structure: Lacks the azetidine-thiazole substituent but shares the thiophene-propanone core.
- Synthesis : Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride using AlCl₃ catalysis .
- Key Difference : Replacement of the 3-methyl group in the target compound with a chlorine atom reduces steric bulk but increases electrophilicity at the carbonyl carbon.
(b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure: Features a propanol backbone with methylamino and thiophen-2-yl groups.
- Application: Used as an intermediate in the synthesis of drospirenone-related pharmaceuticals .
Thiazole-Functionalized Analogues
(a) 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one
- Structure: Contains a conjugated enone system linked to a thiazole ring.
- Reactivity: The α,β-unsaturated ketone may undergo Michael addition reactions, a feature absent in the target compound due to its saturated propanone chain .
(b) 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one
- Structure: A thiazolidinone ring with a phenyl substituent.
- Bioactivity: Exhibits anticonvulsant and antimicrobial properties, attributed to the thioxo-thiazolidinone pharmacophore .
Azetidine-Containing Compounds
(a) 3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one
- Structure: Combines isoindolinone with ethoxy and thiazole groups.
- Crystallography: The thiazole and isoindolinone rings form a dihedral angle of 6.5°, indicating near-planarity, whereas the azetidine ring in the target compound introduces puckering (cremer-Pople parameters may apply) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
